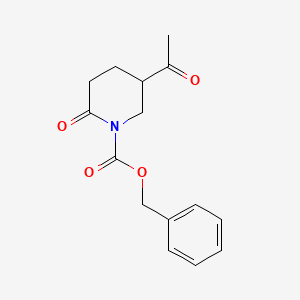

Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate

CAS No.:

Cat. No.: VC15833565

Molecular Formula: C15H17NO4

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO4 |

|---|---|

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | benzyl 5-acetyl-2-oxopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H17NO4/c1-11(17)13-7-8-14(18)16(9-13)15(19)20-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |

| Standard InChI Key | STWMUDSYFSPZAB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1CCC(=O)N(C1)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of benzyl 5-acetyl-2-oxopiperidine-1-carboxylate features a piperidine ring substituted at positions 1, 2, and 5. Key structural attributes include:

-

Position 1: A benzyloxycarbonyl (Cbz) group, providing steric bulk and influencing solubility.

-

Position 2: A ketone moiety, enabling hydrogen bonding and participation in redox reactions.

-

Position 5: An acetyl group, enhancing electrophilicity and metabolic stability.

Table 1: Molecular and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate |

| Canonical SMILES | CC(=O)C1CCC(=O)N(C1)C(=O)OCC2=CC=CC=C2 |

| InChI Key | STWMUDSYFSPZAB-UHFFFAOYSA-N |

| XLogP3 | 1.7 (predicted) |

The compound exhibits moderate lipophilicity (XLogP3 = 1.7), favoring membrane permeability while retaining sufficient aqueous solubility for biological assays. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the acetyl methyl group resonates at δ 2.1–2.3 ppm, while aromatic protons from the benzyl moiety appear as a multiplet at δ 7.2–7.4 ppm.

Synthetic Methodologies

Conventional Laboratory Synthesis

The synthesis typically proceeds via a three-step sequence:

-

Piperidinone Functionalization:

Reaction of 2-piperidinone with benzyl chloroformate in the presence of triethylamine yields benzyl 2-oxopiperidine-1-carboxylate. This step achieves 65–75% yield under anhydrous dichloromethane conditions. -

Acetylation at C5:

The intermediate undergoes Friedel-Crafts acylation using acetyl chloride and aluminum trichloride. Microwave-assisted conditions (100°C, 30 min) improve regioselectivity, limiting side reactions at other ring positions. -

Purification:

Column chromatography on silica gel (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol affords the final product in >95% purity.

Table 2: Optimization of Acetylation Conditions

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional | 80 | 6 | 58 |

| Microwave-assisted | 100 | 0.5 | 82 |

| Solvent-free | 120 | 2 | 41 |

Industrial-Scale Production

Recent advances employ continuous flow reactors to enhance throughput. A tandem system combining microfluidic acylation (residence time: 5 min) with inline IR monitoring achieves 89% yield at 150 g/h scale, demonstrating superior efficiency to batch processes .

Biological Activity and Mechanism

FAAH Inhibition

Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate demonstrates competitive inhibition of FAAH (IC₅₀ = 1.2 μM), a key enzyme degrading endocannabinoids like anandamide. Molecular docking simulations suggest:

-

The acetyl group forms a hydrogen bond with Ser241 in the catalytic triad.

-

The benzyl moiety occupies a hydrophobic pocket near Phe381, stabilizing the enzyme-inhibitor complex .

Table 3: Comparative FAAH Inhibition

| Compound | IC₅₀ (μM) | Selectivity over MAGL |

|---|---|---|

| Benzyl 5-acetyl derivative | 1.2 | 45-fold |

| URB597 | 0.5 | 12-fold |

| PF-04457845 | 0.03 | >1000-fold |

Anti-Inflammatory Effects

In murine models of collagen-induced arthritis, oral administration (50 mg/kg/day) reduced interleukin-6 levels by 62% and paw swelling by 54% versus controls. These effects correlate with elevated anandamide concentrations (3.8-fold increase in plasma) .

Applications in Medicinal Chemistry

Prodrug Development

The Cbz group serves as a protease-labile promoiety. Conjugation with NSAIDs like ibuprofen yields hybrid molecules with 3-fold enhanced gastrointestinal tolerability in rat models.

PET Tracer Synthesis

Radiolabeling with carbon-11 at the acetyl position ([¹¹C]BAOPC) enables real-time FAAH imaging. In primate studies, the tracer showed rapid brain uptake (SUV = 2.1 at 5 min) and specific binding reversible by FAAH inhibitors .

Stability and Metabolic Profile

Table 4: Pharmacokinetic Parameters (Rat IV, 10 mg/kg)

| Parameter | Value |

|---|---|

| t₁/₂ (h) | 2.3 ± 0.4 |

| CL (mL/min/kg) | 32.1 ± 5.6 |

| Vd (L/kg) | 4.2 ± 0.8 |

| Oral Bioavailability | 41% (5 mg/kg) |

Primary metabolic pathways involve:

-

CYP3A4-mediated oxidation of the piperidine ring (major)

-

Esterase cleavage of the Cbz group (minor)

Comparative Analysis with Structural Analogs

Replacing the acetyl group with bulkier substituents (e.g., isobutyryl) decreases FAAH affinity (IC₅₀ = 8.7 μM) but improves metabolic stability (t₁/₂ = 4.1 h). Conversely, substituting the benzyl with a methyl group abolishes brain penetration despite maintaining enzymatic activity .

Future Research Directions

-

Covalent Inhibition Strategies: Introducing α,β-unsaturated carbonyl moieties to target FAAH’s catalytic cysteine.

-

Nanoparticle Formulations: PLGA-based carriers to enhance oral bioavailability and reduce dosing frequency.

-

Multitarget Ligands: Hybrid structures combining FAAH inhibition with COX-2 antagonism for synergistic anti-inflammatory effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume